molecular formula C12H21NO5 B3007445 3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid CAS No. 2168066-72-4

3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid

Cat. No.: B3007445
CAS No.: 2168066-72-4
M. Wt: 259.302
InChI Key: XSAYCMQVRXBLTE-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid is a novel, non-proteinogenic amino acid derivative designed for advanced research applications. This compound features a tetrahydrofuran ring, a privileged scaffold in medicinal chemistry, directly integrated into the amino acid side chain, conferring unique stereochemical and conformational properties . The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the alpha-amino functionality, a standard and crucial technique in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and enable the sequential construction of complex peptides . The incorporation of the tetrahydrofuran moiety makes this amino acid a critical building block for introducing structural constraints and exploring novel three-dimensional space in the design of peptide mimetics, foldamers, and small molecule therapeutics. Researchers can leverage this compound to investigate the impact of rigid, heterocyclic side chains on peptide secondary structure, bioavailability, and target engagement. Its primary mechanism of action in research settings involves its deprotection under mild acidic conditions to generate the free amine, which is then available for standard peptide coupling reactions . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxolan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-9(10(14)15)8-4-5-17-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAYCMQVRXBLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid, commonly referred to as Boc-protected tetrahydrofuran amino acid, is a significant compound in organic synthesis and medicinal chemistry. Its biological activity is primarily derived from its role as a protecting group in peptide synthesis and its interactions with various enzymes and proteins.

Overview of the Compound

  • Molecular Formula : C10H17NO5
  • CAS Number : 869785-31-9
  • Structure : The compound features a tetrahydrofuran ring, which contributes to its unique steric and electronic properties.

The biological activity of this compound is closely linked to its ability to protect amino groups during chemical reactions. The Boc (tert-butoxycarbonyl) group can be selectively removed under mild acidic conditions, allowing the free amine to participate in further biochemical reactions. This property is crucial for maintaining the integrity of cellular processes, such as:

  • Peptide Synthesis : Facilitates the formation of peptide bonds without interference from free amines.
  • Enzyme Interactions : The compound can influence enzyme mechanisms by acting as a substrate or inhibitor depending on the context of the reaction.

Cellular Effects

The effects of this compound on cellular processes include:

  • Stabilization of Amino Acids : Protects reactive amines, thereby preserving cell signaling pathways and gene expression.
  • Role in Drug Development : Utilized in synthesizing pharmaceuticals where controlled release of functional groups is necessary.

Comparative Analysis with Similar Compounds

Compound TypeCharacteristicsApplication
N-Boc-protected Amino AcidsCommonly used in peptide synthesisProtecting functional groups
N-Cbz-protected Amino AcidsUses carbobenzyloxy group; different stabilityAlternative protection strategy
N-Fmoc-protected Amino AcidsFluorenylmethyloxycarbonyl group; basic removalCommon in solid-phase peptide synthesis

This compound is unique due to its combination of the tetrahydrofuran ring and the Boc protecting group, which provides specific advantages in certain synthetic applications.

Research Findings and Case Studies

Recent studies have highlighted the compound's role in various fields:

  • Peptide Synthesis : Research demonstrated that Boc-protected amino acids significantly enhance the yield and purity of synthesized peptides, making them essential in biochemistry and pharmaceutical development.
  • Enzyme Mechanisms : Investigations into enzyme interactions revealed that compounds like this compound can act as inhibitors or substrates for specific enzymes, influencing metabolic pathways .
  • Drug Development : The compound has been utilized in creating novel pharmaceuticals, particularly those targeting specific biochemical pathways. Its ability to protect functional groups during synthesis allows for more complex drug designs .

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it suitable for applications in medicinal chemistry, particularly in the development of novel pharmaceuticals.

Potential Applications:

  • Anticancer Agents : Research indicates that compounds with similar structures have been explored for their anticancer properties. The Boc group can facilitate the introduction of various functional groups that enhance biological activity.
  • Antiviral Drugs : The tetrahydrofuran (THF) moiety is known to improve the solubility and bioavailability of drugs, making this compound a candidate for antiviral drug formulation.

Peptide Synthesis

3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid can serve as an intermediate in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).

Advantages in Peptide Synthesis:

  • Protecting Group Strategy : The Boc group is widely used to protect amino acids during peptide synthesis, allowing for selective reactions without affecting other functional groups.
  • Facilitating Coupling Reactions : The presence of the THF ring can stabilize intermediates during coupling reactions, potentially increasing yields and purity.

Drug Development

The compound's versatility makes it a valuable building block in drug development.

Applications in Drug Design:

  • Prodrugs : The ability to modify the Boc group allows for the creation of prodrugs that can enhance the pharmacokinetic properties of active pharmaceutical ingredients (APIs).
  • Targeted Delivery Systems : Its unique structure can be utilized in designing targeted delivery systems for specific tissues or organs, improving therapeutic efficacy while minimizing side effects.

Case Study 1: Anticancer Activity

A study investigated compounds related to this compound for their anticancer properties. Results indicated that modifications to the Boc group significantly influenced cytotoxicity against various cancer cell lines, suggesting potential pathways for developing new anticancer therapies.

Case Study 2: Peptide Synthesis Optimization

Research focused on optimizing peptide synthesis protocols using this compound as a key intermediate. The study demonstrated improved yields and reduced reaction times compared to traditional methods, highlighting its efficiency in SPPS.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Applications References
3-((tert-Butoxycarbonyl)amino)-2-(tetrahydrofuran-3-yl)propanoic acid Tetrahydrofuran-3-yl 255.27 (estimated) Enhanced solubility due to THF oxygen; stereochemical diversity Peptide synthesis, enzyme inhibitor design
3-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid Furan-2-yl 255.27 Aromaticity reduces solubility; increased rigidity Intermediate for heterocyclic drug candidates
3-((tert-Butoxycarbonyl)amino)-3-(5-ethylfuran-2-yl)propanoic acid 5-Ethylfuran-2-yl 269.29 Higher lipophilicity (ethyl group); improved membrane permeability Bioactive molecule development
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid Methyl 203.24 Reduced steric hindrance; simpler structure Building block for non-polar peptides
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid 3-Fluorophenyl ~308.33 (estimated) Fluorine enhances electronic effects; potential for receptor binding Targeted therapeutics (e.g., kinase inhibitors)

Key Differences and Implications

Tetrahydrofuran vs. Furan Substituents: The THF ring in the target compound improves solubility in polar solvents compared to the aromatic furan-2-yl group in . However, the furan derivatives exhibit greater rigidity, which may stabilize planar conformations in drug-receptor interactions .

Methyl and Aromatic Substituents :

  • The methyl-substituted analogue (–14) lacks cyclic structures, reducing synthetic complexity but limiting stereochemical diversity. It is preferred for straightforward peptide elongation .
  • Fluorophenyl and carbamoylphenyl derivatives () leverage aromaticity and functional groups (e.g., fluorine, carbamoyl) for electronic modulation and hydrogen bonding, critical for targeting enzymes or receptors .

Synthetic Utility :

  • Boc-protected compounds are widely used in solid-phase peptide synthesis (SPPS). The THF-containing variant may require specialized coupling conditions due to steric effects, whereas methyl-substituted analogues are more reactive .

Q & A

Q. Why might coupling reactions fail when integrating this compound into peptide chains?

  • Methodological Answer : Common causes include:
  • Insufficient Activation : Ensure carbodiimide (DCC/EDCI) is fresh; replace if clumping occurs.
  • Steric Hindrance : Use HOBt or Oxyma as additives to improve coupling efficiency.
  • Side Reactions : Protect the THF ring’s oxygen with TBS groups if nucleophilic attack occurs during activation .

Q. How to mitigate racemization during Boc deprotection or subsequent reactions?

  • Methodological Answer :
  • Low-Temperature Deprotection : Perform at 0°C with TFA to limit amino acid racemization.
  • Chiral Auxiliaries : Introduce a temporary stereodirecting group (e.g., Evans oxazolidinone) during synthesis.
  • Enantiomeric Purity Checks : Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor retention times .

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